molecular formula C20H20BrNO4 B410978 (1-Oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate

(1-Oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate

Cat. No.: B410978
M. Wt: 418.3g/mol
InChI Key: ZLKSARFOOAFRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate is a synthetic organic compound with potential applications in various fields of scientific research. Its structure consists of a phenylethyl group, a bromoanilino group, and a pentanoate ester, making it a complex molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the phenylethyl intermediate: This step involves the reaction of benzaldehyde with methylamine to form 1-methyl-2-oxo-2-phenylethylamine.

    Introduction of the bromoanilino group: The intermediate is then reacted with 4-bromoaniline under specific conditions to introduce the bromoanilino group.

    Esterification: The final step involves the esterification of the intermediate with pentanoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1-Oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromoanilino group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-Oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-oxo-2-phenylethyl 4-(4-bromoanilino)-4-oxobutanoate
  • 1-Methyl-2-oxo-2-phenylethyl 3-(4-bromoanilino)-3-oxopropanoate

Uniqueness

(1-Oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate is unique due to its specific structural features, such as the length of the carbon chain and the position of the bromoanilino group

Properties

Molecular Formula

C20H20BrNO4

Molecular Weight

418.3g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 5-(4-bromoanilino)-5-oxopentanoate

InChI

InChI=1S/C20H20BrNO4/c1-14(20(25)15-6-3-2-4-7-15)26-19(24)9-5-8-18(23)22-17-12-10-16(21)11-13-17/h2-4,6-7,10-14H,5,8-9H2,1H3,(H,22,23)

InChI Key

ZLKSARFOOAFRKP-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)CCCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)CCCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.